molecular formula C21H19NO5 B14876198 5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B14876198
M. Wt: 365.4 g/mol
InChI Key: DXYNTYWXZWZOSV-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a pyran ring, a benzyloxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the benzyloxy and methoxybenzyl groups. One common approach is to start with a suitable pyran precursor and introduce the benzyloxy group through a nucleophilic substitution reaction. The methoxybenzyl group can be added using a Friedel-Crafts alkylation reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxylated pyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy and methoxybenzyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The compound’s effects can include inhibition of enzyme activity or alteration of cellular signaling pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-N-(4-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-(benzyloxy)-N-(4-ethoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
  • 5-(benzyloxy)-N-(4-methoxybenzyl)-4-hydroxy-4H-pyran-2-carboxamide

Uniqueness

5-(benzyloxy)-N-(4-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the specific combination of functional groups, which can influence its reactivity and biological activity. The presence of both benzyloxy and methoxybenzyl groups can enhance its binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide

InChI

InChI=1S/C21H19NO5/c1-25-17-9-7-15(8-10-17)12-22-21(24)19-11-18(23)20(14-27-19)26-13-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,22,24)

InChI Key

DXYNTYWXZWZOSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3

Origin of Product

United States

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